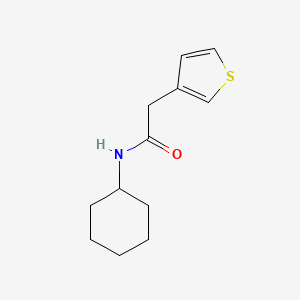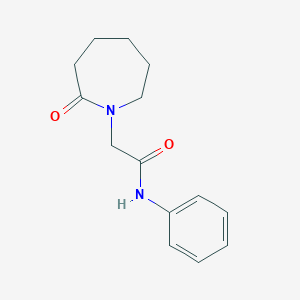
1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AFSE and is a member of the sulfonamide class of compounds. AFSE has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of AFSE is believed to involve the inhibition of enzymes involved in various biological processes. The compound has been found to bind to the active site of enzymes, thereby preventing their normal functioning. AFSE has also been shown to interact with various cellular signaling pathways, leading to its biological effects.
Biochemical and Physiological Effects:
AFSE has been found to exhibit several biochemical and physiological effects. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. AFSE has also been found to possess antioxidant activity by scavenging free radicals and preventing oxidative damage. The compound has been shown to possess antimicrobial activity against several bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
AFSE has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. AFSE has also been found to exhibit potent biological activities, making it a promising candidate for the development of new drugs. However, the compound also has some limitations, including its low solubility in water and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on AFSE. One potential area of research is the development of new drugs based on the compound's biological activities. AFSE could also be further studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and infectious diseases. Additionally, future research could focus on improving the synthesis and purification methods for AFSE, as well as investigating its potential toxicity and pharmacokinetics.
Méthodes De Synthèse
The synthesis of AFSE involves the reaction of 4-fluorobenzene sulfonamide with ethyl 2-bromoacetate, followed by the addition of sodium azide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
AFSE has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. AFSE has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial activities.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLYGVRNCSSGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)




![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)